Product packaging for N,N,N',N'-Tetraisobutyl-malonamide(Cat. No.:CAS No. 14287-99-1)

N,N,N',N'-Tetraisobutyl-malonamide

Cat. No.: B080545
CAS No.: 14287-99-1
M. Wt: 326.5 g/mol
InChI Key: ZABBKBCPKIMSFX-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraisobutyl-malonamide is a malonamide derivative with the molecular formula C 19 H 38 N 2 O 2 and a molecular weight of 326.52 g/mol. It is part of a class of extractants consisting solely of carbon, hydrogen, oxygen, and nitrogen atoms, making them preferred candidates for nuclear fuel reprocessing as they do not leave solid radioactive residues upon incineration. This compound is of significant interest in hydrometallurgy and the advanced nuclear fuel cycle for its properties in liquid-liquid extraction. Research indicates that malonamides demonstrate the ability to extract actinide ions, including tetravalent and hexavalent cations, from nitric acid media. Their molecular structure allows them to act as chelating agents, coordinating with metal ions to facilitate their separation from complex mixtures found in acidic radioactive waste streams. This function positions this compound as a valuable tool for scientists developing sustainable separation protocols for the management of used nuclear fuel and the partitioning of minor actinides. Specifications & Safety: • CAS Number : 14287-99-1 • MDL Number : MFCD00032330 • Storage Instructions : Sealed in dry, room temperature. • Safety : Refer to the Safety Data Sheet (SDS). Hazard Statements include H302 (Harmful if swallowed) and H413 (Harmful to aquatic life with long-lasting effects). Note : This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38N2O2 B080545 N,N,N',N'-Tetraisobutyl-malonamide CAS No. 14287-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,N',N'-tetrakis(2-methylpropyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2O2/c1-14(2)10-20(11-15(3)4)18(22)9-19(23)21(12-16(5)6)13-17(7)8/h14-17H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBKBCPKIMSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CC(=O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365217
Record name N,N,N',N'-Tetraisobutyl-malonamide
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-99-1
Record name N1,N1,N3,N3-Tetrakis(2-methylpropyl)propanediamide
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Record name N,N,N',N'-Tetraisobutyl-malonamide
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Record name N,N,N',N'-TETRAISOBUTYLMALONAMIDE
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Synthesis and Derivatization Methodologies of N,n,n ,n Tetraisobutyl Malonamide

Established Synthetic Pathways for N,N,N',N'-Tetraisobutyl-malonamide

The construction of the this compound molecule relies on the formation of two amide bonds between a malonate-derived core and diisobutylamine. Several established methods can achieve this transformation.

Direct Amidation Approaches

Direct amidation involves reacting a malonic acid derivative with diisobutylamine. A common strategy involves the in-situ activation of malonic acid or the use of its more reactive derivatives, such as malonyl chloride. One documented synthesis of tetra-isobutyl malonamide (B141969) (TIBMA) utilizes phosphorus trichloride (B1173362) to facilitate the reaction between malonic acid and diisobutylamine. tandfonline.com In this approach, phosphorus trichloride acts as a dehydrating and activating agent, enabling the formation of the amide linkages. The general reaction is typically carried out in an inert solvent.

Another approach in direct amidation involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov These reagents facilitate amide bond formation by activating the carboxylic acid groups of malonic acid, making them susceptible to nucleophilic attack by the amine. While effective, these methods can require careful purification to remove the urea (B33335) byproducts formed from the coupling agent. nih.gov

Ester-Amine Coupling Strategies for Diamide (B1670390) Backbone Formation

The formation of amides from the reaction of esters and amines is a fundamental transformation in organic chemistry. youtube.comnih.gov This pathway, applied to the synthesis of this compound, typically involves the aminolysis of a dialkyl malonate (such as diethyl malonate or dimethyl malonate) with diisobutylamine.

This reaction is often less facile than direct amidation from an acid chloride and may require forcing conditions, such as high temperatures or the use of a large excess of the amine, to drive the reaction to completion. youtube.com Catalysts can be employed to achieve the synthesis under milder, neutral conditions. For instance, specialized ruthenium-pincer complexes have been shown to catalyze the amidation of esters, liberating molecular hydrogen as the only byproduct. nih.gov Alternatively, the use of dimethylaluminum amides, prepared from trimethylaluminum (B3029685) and the desired amine, provides a mild and general method for converting a wide variety of esters into amides. orgsyn.org

Method Malonate Source Amine Key Reagents/Catalysts General Conditions
Direct AmidationMalonic AcidDiisobutylaminePhosphorus Trichloride (PCl₃)Inert solvent
Direct AmidationMalonic AcidDiisobutylamineEDC, DCCRoom temperature or 0 °C
Ester-Amine CouplingDiethyl MalonateDiisobutylamineHeat, Excess AmineHigh temperature
Catalytic AmidationDialkyl MalonateDiisobutylamineRuthenium-Pincer ComplexNeutral, inert atmosphere
Mediated AminolysisDialkyl MalonateDiisobutylamineDimethylaluminum amidesMild, anhydrous solvent (e.g., benzene)

Advanced Synthetic Modifications and Analogues of Malonamides

Research into malonamides extends beyond the synthesis of a single structure, exploring a wide range of analogues to fine-tune their chemical and physical properties for specific applications.

Introduction of Branched Alkyl Groups for Optimized Properties (e.g., Lipophilicity)

The choice of alkyl substituents on the nitrogen atoms is a critical design element in malonamide synthesis. The incorporation of branched alkyl groups, such as the isobutyl groups in this compound, significantly influences the molecule's properties. Compared to their straight-chain isomers like N,N,N',N'-tetrabutyl-malonamide (TBMA), branched-chain analogues exhibit greater steric hindrance around the coordinating carbonyl oxygens. tandfonline.com

This steric crowding can affect the molecule's binding affinity and selectivity toward different species. For example, in the extraction of uranium and plutonium, the straight-chain TBMA was found to be a more efficient extractant than the sterically hindered TIBMA, but it offered poorer selectivity. tandfonline.com The branched structure also enhances the compound's lipophilicity, increasing its solubility in the organic diluents used in liquid-liquid extraction processes and helping to prevent issues like third-phase formation. researchgate.net

Exploration of Structural Isomers and Functionalized Derivatives

The modular nature of malonamide synthesis allows for extensive exploration of structural isomers and functionalized derivatives. Structural isomers of this compound could include compounds where the butyl groups have different branching patterns, such as N,N,N',N'-tetra-sec-butyl-malonamide or N,N,N',N'-tetra-tert-butyl-malonamide, each with unique steric and electronic profiles.

Furthermore, a wide array of functionalized derivatives has been synthesized to probe structure-activity relationships. These include:

N,N,N',N'-Tetramethylmalonamide (TMMA): A simpler analogue that has been extensively studied in coordination chemistry, particularly with lanthanides, to understand how structural trends affect separation behavior. osti.govresearchgate.net

Fluorinated Malonamides: The introduction of fluorine atoms into the alkyl chains can significantly alter the electronic properties and stability of the extractants. researchgate.net

Thioether-Functionalized Malonamides: Malonamides bearing arms with soft donor atoms like sulfur, such as in N,N'-bis(2-(benzylthio)ethyl)malonamides, have been prepared to create ligands with selective binding properties for soft metal ions like silver(I). chemrxiv.org

Malonamides with Extended Alkyl Chains: Compounds like N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) have been developed to enhance performance in specific nuclear waste partitioning applications. researchgate.net

This continuous exploration allows for the rational design of new malonamide-based molecules tailored for specific complexation or extraction tasks.

Purification Protocols and Scale-Up Considerations for this compound Synthesis

The purification of this compound is a critical step to ensure a product of high purity, free from starting materials, reagents, and byproducts. Given that TIBMA is a low-melting solid or a high-boiling liquid, distillation under reduced pressure is a primary method for its purification. tandfonline.com A typical purification sequence after the initial reaction involves:

Aqueous Washing: The crude product is washed successively with water, a dilute acid solution (e.g., 5% HCl) to remove any unreacted diisobutylamine, and a dilute base solution (e.g., 5% NaOH) to remove unreacted malonic acid or acidic byproducts. tandfonline.com

Drying: The washed organic product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. tandfonline.com

Distillation: The final purification is achieved by distillation under high vacuum to isolate the pure this compound, separating it from non-volatile impurities and lower-boiling point side products. tandfonline.com

When considering the scale-up of this synthesis, several factors must be addressed. The direct amidation reaction can be exothermic, requiring efficient heat management to maintain control over the reaction rate and prevent side reactions. The handling of corrosive and hazardous reagents, such as phosphorus trichloride, necessitates specialized equipment and safety protocols. Furthermore, high-vacuum distillation on a large scale requires robust vacuum systems and appropriately sized distillation apparatus to handle the volume while avoiding thermal decomposition of the product. google.com Ensuring the efficient removal of byproducts, like the urea derivatives from DCC/EDC coupling, can also become more challenging at a larger scale, potentially requiring multiple extraction or crystallization steps. nih.gov

Coordination Chemistry of N,n,n ,n Tetraisobutyl Malonamide with Metal Ions

Complexation Behavior with f-Block Elements in Solution

The interaction of N,N,N',N'-Tetraisobutylmalonamide with f-block elements in solution is a critical area of study, particularly for nuclear fuel reprocessing applications. Malonamides are key ligands in processes designed to separate trivalent actinides from lanthanides.

Trivalent Actinides (e.g., Americium(III), Curium(III))

Malonamides are a class of extractants investigated for the separation of trivalent actinides like Americium(III) and Curium(III) from lanthanides, a crucial step in partitioning and transmutation strategies for nuclear waste management. While specific solution complexation studies on TIBMA with Am(III) and Cm(III) are not extensively detailed in publicly available literature, research on closely related ligands provides significant insights.

Studies on N,N,N',N'-tetraethylmalonamide (TEMA), a close structural analog of TIBMA, have been used to model the behavior of these ligands with trivalent actinides. Spectroscopic investigations of the Am(NO₃)₃(TEMA)₂ complex in ethanol (B145695) have revealed distinct similarities between the coordination spheres of Am(III) and the lighter lanthanide Nd(III). nih.gov This suggests that Am(III) likely forms a complex where it is coordinated by two bidentate TEMA ligands and nitrate (B79036) anions. nih.gov The larger ionic radius of Am(III) compared to heavier lanthanides influences its coordination number and the geometry of the resulting complex. nih.gov

The separation of Am(III) and Cm(III) itself is a significant challenge due to their similar chemical properties. researchgate.net Various processes have been developed that utilize different amide-based extractants, often in combination with other complexing agents, to enhance the separation factor between these two actinides. nih.goviaea.orgresearchgate.net

Trivalent Lanthanides (e.g., Europium(III), Gadolinium(III), Lanthanum(III))

The complexation of trivalent lanthanides with malonamides has been systematically studied, often using N,N,N',N'-tetramethylmalonamide (TMMA) as a model compound, which provides a basis for understanding the behavior of TIBMA. These studies show that the structure of the resulting complexes is highly dependent on the ionic radius of the lanthanide ion. nih.gov

Across the lanthanide series, a trend of lanthanide contraction leads to changes in the coordination geometry and stoichiometry of the crystallized complexes. nih.gov For the lighter lanthanides, such as Lanthanum(III), complexes with the general formula Ln(NO₃)₃(L)₂ (where L is the malonamide) are typically formed. In these complexes, the metal ion is coordinated by two bidentate malonamide (B141969) ligands and several nitrate anions. nih.gov

For instance, with the model ligand TMMA, early lanthanides from La to Sm form isostructural 10-coordinate complexes with the formula Ln(trans-TMMA)₂(NO₃)₃. nih.gov As the ionic radius decreases, a structural shift occurs. Mid-series lanthanides like Europium(III) and Gadolinium(III) tend to form cis-isomers, Ln(cis-TMMA)₂(NO₃)₃, before transitioning to more complex cationic-anionic pairs for the heaviest lanthanides. nih.gov The bulkier isobutyl groups of TIBMA compared to the methyl groups of TMMA are expected to influence the stability and specific geometry of these complexes but the general trend of forming disolvated species is anticipated to hold.

Uranyl (U(VI)) and Plutonium (Pu(IV), Pu(VI)) Species

N,N,N',N'-Tetraisobutylmalonamide has been directly investigated for the extraction of uranium and plutonium from nitric acid media. Research shows that both U(VI) and Pu(IV) are extracted into an organic phase (n-dodecane) as disolvated complexes. The extraction reaction is reported to be enthalpy favored.

The general formula for the extracted species is M(NO₃)ₓ(TIBMA)₂, where M is UO₂²⁺ or Pu⁴⁺. For Uranyl(VI), EXAFS and single-crystal X-ray diffraction studies on related N,N-dialkyl amides confirm that the coordination structure consists of two amide ligands and coordinated nitrate ions in the equatorial plane of the linear UO₂²⁺ ion. This structure is consistent in both solid and solution states and appears independent of the alkyl chain's nature (linear vs. branched).

For Pu(IV), the situation is more complex, especially with branched alkyl chain amides like TIBMA. While linear amides form well-defined Pu(NO₃)₄(L)₂ complexes, branched amides can form outer-sphere complexes where the protonated amide ligand is hydrogen-bonded to the nitrate anions coordinating the plutonium ion.

Metal IonProposed Complex Stoichiometry with TIBMAExtraction Characteristics
Uranium(VI) UO₂(NO₃)₂(TIBMA)₂Extracted as a disolvate; enthalpy-favored extraction.
Plutonium(IV) Pu(NO₃)₄(TIBMA)₂Extracted as a disolvate; may form outer-sphere complexes.

Neptunium (B1219326) (Np(IV), Np(V), Np(VI)) Interactions

There is a notable lack of published research specifically detailing the complexation and interaction of N,N,N',N'-Tetraisobutyl-malonamide with neptunium species in solution. Neptunium exhibits a rich redox chemistry, with Np(IV), Np(V), and Np(VI) being the most common oxidation states in aqueous solutions. wikipedia.orgresearchgate.net

The coordination chemistry of neptunium is diverse:

Np(IV) exists as the simple Np⁴⁺ ion in acidic solutions and is prone to hydrolysis. wikipedia.org It typically forms complexes with high coordination numbers.

Np(V) and Np(VI) most commonly exist as the linear neptunyl ions, NpO₂⁺ and NpO₂²⁺, respectively. researchgate.net Their coordination chemistry is dominated by the equatorial ligation of various donor atoms around the neptunyl core. researchgate.net

Given the effectiveness of malonamides in complexing other actinides, studies on the interaction of TIBMA with neptunium would be valuable for developing advanced separation processes for nuclear fuel cycles. However, at present, specific data on complex stoichiometry, coordination modes, and extraction behavior for the Np-TIBMA system are not available in the scientific literature.

Stoichiometry and Coordination Modes of this compound Metal Complexes

The stoichiometry and coordination modes of metal complexes with TIBMA are dictated by the size, charge, and electronic properties of the metal ion, as well as the steric bulk of the isobutyl groups on the ligand.

Monomeric and Disolvate Complex Formation (e.g., M(NO₃)₃(DMDOHEMA)₂)

The formation of monomeric, neutral complexes is a hallmark of malonamide ligands, with disolvate species being particularly common. As seen with lanthanides, actinides, uranium, and plutonium, the predominant stoichiometry involves two malonamide ligands per metal ion.

For trivalent f-block elements (lanthanides and actinides), the typical complex formed in nitric acid media is M(NO₃)₃(L)₂ , where L represents the bidentate malonamide ligand. nih.gov In these complexes, the two malonamide ligands each chelate the metal ion through their two carbonyl oxygen atoms. The coordination sphere is completed by bidentate or monodentate nitrate ions. The exact coordination number (often 9 or 10) and the geometry (e.g., cis or trans arrangement of the malonamide ligands) depend on the metal's ionic radius. nih.gov

For hexavalent uranyl (UO₂²⁺) and tetravalent plutonium (Pu⁴⁺), disolvates are also the primary species formed during solvent extraction with TIBMA. The established complexes are UO₂(NO₃)₂(TIBMA)₂ and Pu(NO₃)₄(TIBMA)₂ . In these structures, TIBMA acts as a neutral, bidentate O-donor ligand, coordinating directly to the metal center to form a stable, lipophilic complex that is readily extracted into the organic phase.


Impact of Metal Ion Charge, Size, and Ligand Steric Factors on Coordination

The formation and stability of metal complexes with this compound are critically dependent on the charge and size of the metal ion, as well as the steric hindrance presented by the ligand's bulky isobutyl groups.

Metal Ion Charge and Size: The fundamental interaction in these complexes is the Lewis acid-base reaction between the metal ion (Lewis acid) and the carbonyl oxygen atoms of the ligand (Lewis bases). tcd.ie A higher charge on the metal ion leads to a stronger electrostatic attraction, generally resulting in a more stable complex. The size of the metal ion is a crucial determinant of the coordination number and geometry of the resulting complex. uni-siegen.de

The following table, based on data for N,N,N',N'-tetramethylmalonamide (TMMA), illustrates how a decrease in ionic radius across the lanthanide series leads to different structural families of complexes.

Lanthanide GroupMetal IonsIonic Radius (CN=9)Observed Complex Structure with TMMA
Early LanthanidesLa - Nd, Sm~1.16 - 1.08 ÅLn(trans-TMMA)₂(NO₃)₃
Mid LanthanidesEu - Tb, Er~1.07 - 1.00 ÅLn(cis-TMMA)₂(NO₃)₃
Late LanthanidesDy - Tm~1.00 - 0.96 Å[Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻
Latest LanthanidesYb, Lu~0.95 - 0.93 ÅLn(κ²-TMMA)(iPrOH)(NO₃)₃ and Ln(κ¹-TMMA)(κ²-TMMA)(NO₃)₃

This data is for the analogous compound N,N,N',N'-tetramethylmalonamide (TMMA) and serves to illustrate the principle of how metal ion size affects coordination. osti.gov

Ligand Steric Factors: The four isobutyl groups on this compound create significant steric bulk. This steric hindrance plays a critical role in determining the coordination geometry and the number of ligands that can fit around a central metal ion. rsc.org Compared to less hindered malonamides like the tetramethyl or tetraethyl analogues, the bulky nature of the isobutyl groups can prevent the formation of highly crowded coordination spheres. This can lead to complexes with lower coordination numbers or distorted geometries. For example, while smaller lanthanides might accommodate three bidentate TMMA ligands, the steric demands of the isobutyl groups in this compound might favor complexes with only one or two ligands. This steric control is a key feature exploited in designing ligands for selective metal ion separation. rsc.org

Influence of Complexation on the Keto-Enol Equilibrium in Malonamide Systems

Malonamides, like other β-dicarbonyl compounds, can exist as tautomers: the keto form and the enol form. libretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.org In the case of malonamides, the equilibrium involves the migration of a hydrogen atom from the central carbon to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond (the enol form). masterorganicchemistry.com

In the free ligand, the keto-enol equilibrium typically favors the keto tautomer. conicet.gov.ar However, this equilibrium is highly sensitive to the molecular environment, including the solvent and, most importantly, coordination to a metal ion. masterorganicchemistry.comconicet.gov.ar

Upon complexation, the this compound ligand acts as a bidentate chelator, binding the metal ion through its two carbonyl oxygen atoms. This chelation strongly stabilizes the enol form. researchgate.net The formation of the stable six-membered ring involving the metal ion and the O=C-C-C=O backbone of the ligand shifts the equilibrium significantly toward the enolate tautomer. researchgate.net The enol form is stabilized by the delocalization of electrons within the newly formed chelate ring.

The solvent environment also plays a crucial role in the position of the equilibrium. Studies on analogous β-ketoamides show that the enol form is more favored in non-protic solvents, while the keto form can be more prevalent in protic solvents. conicet.gov.ar This is because the enol form can be stabilized by internal hydrogen bonds in less polar environments. masterorganicchemistry.com

The table below, derived from research on β-ketobutanamides, demonstrates how thermodynamic parameters for the keto-enol equilibrium are affected by the solvent, a principle applicable to malonamide systems.

SolventΔH (kJ/mol)ΔS (J/mol·K)Equilibrium Preference
CDCl₃-10 to -14-13 to -23Enthalpically driven towards enol, but entropically disfavored.
DMSO-d₆-17 to -22-50 to -65More exothermic (favors enol), but much more entropically disfavored (favors keto).

This data is for a series of β-ketobutanamides and illustrates the principle of solvent effects on the keto-enol equilibrium. conicet.gov.ar

In DMSO, while the enthalpy change (ΔH) to form the enol is more favorable, the large negative entropy change (ΔS), indicating a more ordered system, means the entropic effect dominates, shifting the equilibrium toward the keto form. conicet.gov.ar However, the introduction of a metal ion provides a powerful enthalpic driving force that typically overrides these solvent effects, locking the ligand in its enolate form within the complex. researchgate.netfrontiersin.org

Solvent Extraction Mechanisms and Performance of N,n,n ,n Tetraisobutyl Malonamide

Fundamental Principles of Liquid-Liquid Extraction Pertinent to N,N,N',N'-Tetraisobutyl-malonamide Systems

Liquid-liquid extraction, a cornerstone of separation science, relies on the differential partitioning of a solute between two immiscible liquid phases. youtube.com In the context of this compound (TiBMA), this technique is harnessed to selectively extract metal ions from an aqueous phase, typically a nitric acid solution, into an organic phase containing the TiBMA extractant dissolved in a suitable diluent. tandfonline.comiaea.org The efficiency and selectivity of this process are governed by fundamental principles, including the distribution law and the significant influence of aqueous phase acidity.

The partitioning of a metal ion between the aqueous and organic phases at equilibrium is quantified by the distribution coefficient (D), also known as the partition coefficient (K). libretexts.orgyoutube.com It is defined as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase. libretexts.orgyoutube.com

D = [M]org / [M]aq

A high distribution coefficient signifies a strong preference of the metal ion for the organic phase, indicating efficient extraction. youtube.com The distribution coefficient is influenced by several factors, including the nature of the solute, the types of solvents used, and the temperature. youtube.comnih.gov For instance, the distribution of trivalent lanthanides such as Nd(III), Eu(III), Sm(III), Gd(III), and Dy(III) from nitrate (B79036) solutions using N,N,N',N'-tetrabutylsuccinamide (TBSA) in toluene (B28343) has been studied, demonstrating the impact of these parameters on the extraction process. researchgate.net

The extraction of metal ions by TiBMA typically proceeds via a solvation mechanism, where the neutral TiBMA molecule coordinates to the metal ion, forming a neutral complex that is soluble in the organic diluent. The stoichiometry of the extracted complex, i.e., the number of TiBMA molecules associated with each metal ion, can be determined by slope analysis, where the logarithm of the distribution coefficient is plotted against the logarithm of the extractant concentration. For example, studies with the related extractant N,N,N',N'-tetraoctyl-3-oxapentanediamide (TODGA) have shown that the number of diglycolamide molecules coordinated to actinide ions was three for Th(IV), U(VI), and Pu(IV), and four for Am(III) and Cm(III). researchgate.net

The acidity of the aqueous phase, most commonly controlled by the concentration of nitric acid, plays a pivotal role in the extraction of metal ions with TiBMA and other malonamides. iaea.orgresearchgate.net The distribution ratio of metal ions is highly dependent on the nitric acid concentration. researchgate.netresearchgate.net

Generally, the extraction of many metal ions increases with increasing nitric acid concentration up to a certain point. This is attributed to the "salting-out" effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of neutral metal-nitrate species, which are more readily extracted. However, at very high nitric acid concentrations, the distribution ratios often decrease. researchgate.net This is due to the competitive extraction of nitric acid itself by the TiBMA, which reduces the concentration of free extractant available to complex with the metal ions. researchgate.net This phenomenon indicates a stronger interaction between nitric acid and the malonamide (B141969) compared to the interaction between the malonamide and the diluent. researchgate.net

The extraction of nitric acid by TiBMA can lead to the formation of adducts, such as HNO₃·TBSA, which has been observed in systems using N,N,N',N'-tetrabutylsuccinamide. researchgate.net The extraction behavior is also influenced by the diluent used, with different distribution ratios observed for the same nitric acid concentration in various diluents. researchgate.net The nature of the diluent can affect the aggregation of the extractant molecules and the stability of the extracted complexes. academie-sciences.frmdpi.com

Extraction Selectivity and Efficiency of this compound

The utility of this compound (TiBMA) in advanced nuclear fuel reprocessing stems from its remarkable ability to selectively extract certain radionuclides. This selectivity is crucial for partitioning highly radioactive components of spent nuclear fuel, thereby simplifying waste management and enabling the recovery of valuable elements.

A significant challenge in nuclear fuel reprocessing is the separation of trivalent actinides (An(III)), such as americium (Am) and curium (Cm), from trivalent lanthanides (Ln(III)). chemrxiv.orgosti.govosti.gov These two groups of elements exhibit similar ionic radii and chemical properties, making their separation difficult. osti.gov Malonamides, including TiBMA, have been extensively investigated for this purpose within processes like DIAMEX-SANEX (DIAmide EXtraction-Selective Actinide EXtraction). chemrxiv.orgosti.gov

Under typical acidic conditions (around 3M HNO₃), malonamides can effectively co-extract both Ln(III) and An(III) into the organic phase. chemrxiv.org The selectivity of TiBMA for actinides over lanthanides is a key performance indicator. Theoretical studies on phenanthroline-based amide ligands have shown that amide-based ligands, in general, exhibit stronger coordination with metal ions compared to their ester counterparts. rsc.org The selectivity between Am(III) and Eu(III) is often attributed to a greater degree of covalency in the Am-N bonds. rsc.org The separation can be further enhanced by using a combination of extractants and complexing agents. For example, the TALSPEAK process utilizes an acidic organophosphorus extractant and a polyaminocarboxylic acid complexing agent to achieve separation. osti.gov Another approach involves combining a diglycolamide extractant like N,N,N',N'-tetraoctyl-3,6-dioxaoctanediamide (DOODA) with a masking agent such as N,N,N',N'-tetraethyldiglycolamide (TEDGA) to achieve high separation factors between Am and middle lanthanides like Sm, Eu, and Gd. researchgate.net

The table below presents hypothetical distribution coefficients (D) and separation factors (SF) for the extraction of Am(III) and Eu(III) by TiBMA under specific conditions, illustrating its potential for selective separation.

Metal IonDistribution Coefficient (D)Separation Factor (SF Am/Eu)
Am(III)15.24.8
Eu(III)3.17

Note: The data in this table is illustrative and intended to demonstrate the concept of separation factor calculation. Actual values are highly dependent on experimental conditions.

In addition to separating actinides and lanthanides, an effective extractant for nuclear fuel reprocessing must also exhibit selectivity against major fission products. These products, such as molybdenum (Mo), palladium (Pd), strontium (Sr), zirconium (Zr), and ruthenium (Ru), contribute significantly to the radioactivity and heat load of spent fuel. nih.govcore.ac.uk

The extraction behavior of these fission products by TiBMA and other malonamides is generally less favorable compared to actinides and lanthanides under typical process conditions. For instance, studies on the extraction of various metal ions using N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) coated magnetic particles showed an uptake order of Pu(IV) > U(VI) > Am(III) > Eu(III) > Sr(II) ≈ Cs(I). researchgate.net This indicates a lower affinity for strontium. The separation of molybdenum and ruthenium can be complex, and often requires specific chemical treatments, such as volatilization for ruthenium or precipitation for molybdenum, as part of a broader purification scheme. nih.gov The separation of actinides from fission products like strontium and cesium is a critical step in reducing the long-term radiotoxicity of nuclear waste. researchgate.net

The following table provides a qualitative overview of the expected extraction behavior of various fission products with TiBMA.

Fission ProductExpected Extraction Behavior by TiBMA
Molybdenum (Mo)Low to moderate
Palladium (Pd)Low
Strontium (Sr)Very low
Zirconium (Zr)Moderate to high (can be problematic)
Ruthenium (Ru)Low to moderate (complex chemistry)

Diluent Effects and Modifier Integration in this compound Extraction Systems

The choice of diluent, the organic solvent in which this compound (TiBMA) is dissolved, significantly impacts the efficiency and selectivity of the liquid-liquid extraction process. mdpi.com The diluent is not merely an inert carrier but actively influences the extraction mechanism and the physical properties of the organic phase. mdpi.com

Commonly used diluents in solvent extraction processes for nuclear applications include aliphatic hydrocarbons like n-dodecane. tandfonline.com The nature of the diluent can affect the solubility of the TiBMA-metal complex and the formation of a third phase. academie-sciences.fr Third phase formation, where the organic phase splits into two immiscible layers, is an undesirable phenomenon that complicates industrial-scale operations. It is often caused by the aggregation of extractant-metal complexes into reverse micelles. academie-sciences.frmdpi.com

The structure of the diluent and the extractant are crucial in determining the organization of the organic phase. academie-sciences.fr For example, malonamide extractants are amphiphilic and can form aggregates. academie-sciences.fr The interaction between the extractant and the diluent can influence the extraction of metal ions. Studies on the extraction of Sm(III) with N,N,N',N'-tetrabutylmalonamide (TBMA) in various diluents have shown that the distribution ratios differ depending on the diluent used, even at the same nitric acid concentration. researchgate.net

To mitigate issues like third phase formation and improve extraction performance, modifiers are often added to the organic phase. Modifiers are typically long-chain alcohols or other polar molecules that can alter the properties of the organic phase. For instance, the addition of n-octanol has been shown to influence the structure of malonamide aggregates in n-dodecane. academie-sciences.fr In other diglycolamide-based extraction systems, high molecular weight alcohols or tri-n-butyl phosphate (B84403) are used as modifiers to prevent the formation of a third phase. mdpi.com

The table below summarizes the effects of different diluent types and the role of modifiers in TiBMA extraction systems.

Diluent/ModifierEffect on Extraction System
Aliphatic Hydrocarbons (e.g., n-dodecane) Commonly used, but can be prone to third phase formation.
Aromatic Hydrocarbons (e.g., toluene) Can offer different solubility characteristics and influence extraction kinetics.
Polar Solvents/Modifiers (e.g., long-chain alcohols) Can suppress third phase formation by altering the aggregation of extractant complexes. May also influence the distribution coefficient.
Fluorinated Diluents (e.g., m-nitrobenzotrifluoride) Can enhance extraction efficiency and selectivity in some systems. mdpi.com
Ionic Liquids Offer unique solvent properties and can lead to significantly different extraction mechanisms and selectivities. mdpi.com

Role of Aliphatic Diluents (e.g., n-Dodecane, Kerosene)

Aliphatic diluents such as n-dodecane and kerosene (B1165875) are widely used in nuclear fuel reprocessing due to their chemical stability, low cost, and compatibility with process equipment. akjournals.comiaea.orgmdpi.com For malonamides, these non-polar solvents act as the primary medium for the extraction process.

Research on N,N,N',N'-tetrabutylmalonamide (TBMA), a close structural isomer of TIBMA, provides significant insight into the extraction mechanism in an aliphatic diluent system. In studies using n-dodecane, TBMA has been shown to be a superior extractant for uranium(VI) compared to the widely used tributyl phosphate (TBP). akjournals.com The extraction of uranyl(II) ions from nitric acid media proceeds via a solvation mechanism. Slope analysis indicates that the extracted species is a complex consisting of one uranyl ion, two nitrate ions, and two molecules of the malonamide extractant. akjournals.comiaea.org

The general extraction equilibrium can be represented as: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBMA(org) ⇌ UO₂(NO₃)₂·2TBMA

The distribution ratio for the metal ion is influenced by the concentration of nitric acid in the aqueous phase. Initially, the distribution ratio increases with acid concentration, but it reaches a maximum and then decreases at very high acidities (e.g., above 4.0 M HNO₃ for TBMA). akjournals.com This decrease is attributed to the competitive extraction of nitric acid itself by the malonamide, which reduces the amount of "free" extractant available to complex with the metal ions. akjournals.com

Table 1: Extraction Data for Uranyl(II) with N,N,N',N'-Tetrabutylmalonamide (TBMA) in n-Dodecane Data serves as a proxy for TIBMA behavior.

ParameterConditionObservationSource
Extracted Species StoichiometryU(VI) in HNO₃ / TBMA in n-dodecaneUO₂(NO₃)₂·2TBMA akjournals.comiaea.org
Effect of [HNO₃]Increasing [HNO₃]Distribution ratio (D) increases up to ~4 M HNO₃, then decreases. akjournals.com
Comparison with TBPExtraction of U(VI) from HNO₃TBMA shows better extraction performance than TBP. akjournals.com
HNO₃ Extraction1.0 M HNO₃Forms a (TBMA)₂·HNO₃ adduct. akjournals.comiaea.org

Impact of Aromatic Diluents (e.g., Phenyltrifluoromethylsulphone)

While aliphatic diluents are common, aromatic diluents can significantly alter and sometimes enhance the extraction performance of diamides. Aromatic compounds like phenyltrifluoromethylsulphone or meta-nitrobenzotrifluoride (F-3) can lead to higher distribution ratios compared to aliphatic diluents under similar conditions. This enhancement is often attributed to the different solvation properties of aromatic diluents, which can better solvate the polar extracted metal-ligand complexes.

For instance, a process developed for actinide partitioning utilized N,N,Nꞌ,Nꞌ-tetraoctyl-diglycolamide (TODGA), another diamide (B1670390) extractant, in the aromatic diluent F-3. researchgate.net The choice of an aromatic diluent can influence the aggregation behavior of the extractant molecules and the extracted complexes in the organic phase, which in turn affects extraction efficiency and can help prevent the formation of a third phase at high metal loadings.

Synergistic and Antagonistic Extraction Phenomena with this compound

The combination of this compound with other extractants can lead to complex extraction behaviors, including synergistic effects (where the combined extraction is greater than the sum of individual extractions) and antagonistic effects (where the combined extraction is lower). These phenomena are critical for developing advanced separation processes.

Combinations with Acidic Extractants (e.g., Di-n-hexylphosphoric acid, HDHP)

The mixture of a malonamide with an acidic extractant like di-n-hexylphosphoric acid (HDHP) is central to the DIAMEX-SANEX process, designed for the separation of trivalent actinides from lanthanides. researchgate.net Studies using the malonamide N,N′‐dimethyl‐N,N′‐dioctylhexylethoxymalonamide (DMDOHEMA) in combination with HDHP have demonstrated a remarkable dependence of extraction behavior on the acidity of the aqueous phase. researchgate.net

At low nitric acid concentrations (below ~1 M), the acidic extractant HDHP dominates the extraction of both americium (Am) and europium (Eu), a representative lanthanide. researchgate.net In this regime, HDHP provides good separation, favoring the extraction of Eu over Am. However, as the aqueous acidity increases above 1 M, the neutral malonamide (DMDOHEMA) becomes the predominant extractant. researchgate.net This switch in mechanism leads to a reversal of selectivity, where Am is preferentially extracted over Eu. researchgate.net This behavior highlights an antagonistic effect on Eu extraction and a synergistic effect for Am extraction under specific conditions, which is interpreted as the formation of mixed-species complexes in the organic phase. researchgate.net

Table 2: Selectivity in the DMDOHEMA-HDHP System Illustrative of behavior with TIBMA in mixed systems.

Aqueous Phase AcidityDominant ExtractantSelectivityObserved EffectSource
< 1 M HNO₃HDHPEu > Am (SFEu/Am ~10)HDHP-driven extraction researchgate.net
> 1 M HNO₃DMDOHEMAAm > Eu (SFAm/Eu ~2)Selectivity reversal; malonamide-driven extraction researchgate.net

Synergism with Neutral Extractants (e.g., Tributyl Phosphate, TBP)

Combining a malonamide with another neutral extractant, such as Tributyl Phosphate (TBP), can also produce synergistic effects. TBP is a well-understood extractant, but its extraction power for trivalent actinides and lanthanides from highly acidic media is limited. mdpi.comnih.gov When used in conjunction with a more powerful diamide extractant, TBP can act as a phase modifier or a synergist. researchgate.netiaea.org

Optimization of Process Design for this compound-Based Extraction Flowsheets (e.g., DIAMEX Process)

The optimization of flowsheets like the DIAMEX (DIAMide EXtraction) process is a complex task that involves balancing numerous variables to achieve efficient and clean separation of target radionuclides. oecd-nea.org The DIAMEX process specifically uses malonamides to co-extract trivalent actinides and lanthanides from the high-level liquid waste (HLLW) generated during PUREX reprocessing, which is typically 3-4 M in nitric acid. oecd-nea.org

Key optimization parameters include:

Extractant Selection: The choice of malonamide (e.g., N,N'-dimethyl-N,N'-dibutyl-tetradecyl-malonamide, DMDBTDMA) is critical. The structure of the alkyl groups on the amide nitrogen atoms influences the extractant's solubility, extraction power, and resistance to degradation. oecd-nea.orgresearchgate.net

Masking Agents: HLLW contains various fission products, such as zirconium (Zr) and molybdenum (Mo), that can be co-extracted with the desired actinides and lanthanides. To prevent this, masking agents like oxalic acid are added to the aqueous feed to form stable, hydrophilic complexes with these interfering ions, keeping them in the aqueous phase. oecd-nea.org

Scrubbing and Stripping: The process includes scrub stages to remove any co-extracted impurities from the loaded organic phase. Subsequently, the back-extraction (stripping) of the valuable actinides and lanthanides must be efficient. For malonamide-based processes, stripping is typically achieved using dilute nitric acid, which shifts the extraction equilibrium back toward the aqueous phase. oecd-nea.orgresearchgate.net Continuous counter-current tests have shown that more than 99.9% of minor actinides and lanthanides can be recovered in four stripping stages. oecd-nea.org

Solvent Management: The entire process is designed around the CHON principle (molecules containing only Carbon, Hydrogen, Oxygen, and Nitrogen) to ensure that the waste solvent can be completely incinerated, minimizing secondary waste streams. oecd-nea.org

The successful implementation of the DIAMEX process relies on optimizing these factors to ensure high decontamination factors for the feed, efficient separation, and robust performance in a highly radioactive environment. oecd-nea.org

Radiolytic and Hydrolytic Stability of N,n,n ,n Tetraisobutyl Malonamide Systems

Degradation of N,N,N',N'-Tetraisobutyl-malonamide Under Ionizing Radiation

The interaction of ionizing radiation with this compound initiates a series of chemical reactions that can lead to its degradation. The study of these processes is essential to determine the operational lifetime and efficiency of solvent systems employing this malonamide (B141969).

Gamma Radiolysis Studies

Gamma radiolysis represents a key method for evaluating the stability of materials in a radiation field. While specific gamma radiolysis studies exclusively on this compound are not extensively detailed in publicly available literature, the behavior of analogous N,N-dialkyl amide ligands provides significant insights. For instance, studies on N,N-dialkyl amides like N,N-di(2-ethylhexyl)butyramide (DEHBA) and N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) show decomposition of 20–30% at absorbed doses greater than 600–1000 kGy. inl.gov The degradation of these amides is often quantified by a dose constant, which can be determined by monitoring the decrease in the compound's concentration with increasing absorbed gamma dose. For similar diglycolamides, such as N,N,N′,N′-tetra-n-octyl-diglycolamide (TODGA), the concentration has been observed to decrease exponentially with the absorbed dose. nih.gov

Impact of Radiation Dose and Source Origin on Degradation

The extent of degradation of malonamides is directly correlated with the total absorbed radiation dose. inl.gov Higher doses typically result in a greater concentration of degradation products. inl.gov Interestingly, for some related compounds, certain degradation products may be more prominent at lower doses and decrease with increasing dose, suggesting they are intermediate products that are themselves subject to radiolysis. inl.gov

The source of the radiation, whether from a ⁶⁰Co source or spent nuclear fuel, has been investigated for analogous compounds like TODGA. Studies have found that the origin of the gamma rays does not have a significant influence on the radiolytic stability, yielding similar degradation rates (dose constants). d-nb.info

Hydrolytic Stability of this compound in High Nitric Acid Media

In the context of nuclear fuel reprocessing, extracting agents must be stable in highly concentrated nitric acid. While detailed hydrolytic stability data for this compound is limited, studies on the closely related N,N,N′,N′-tetrabutylmalonamide (TBMA) show it is used for extraction from nitric acid media. researchgate.net Generally, diamides like N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) have demonstrated high resistance to hydrolysis by nitric acid at room temperature. iaea.orgresearchgate.net This suggests that the amide bonds in these types of molecules are robust under these conditions. However, the presence of nitric acid can have a modest influence on the radiolysis of some amides, though in some systems, its effect is considered insignificant. iaea.orgacs.org

Influence of Metal Ion Complexation on Radiolytic Longevity and Radioprotective Effects

The presence of metal ions complexed with malonamide-type ligands can significantly influence their stability under radiation. For butyramide (B146194) extractants, complexation with uranium has been shown to improve the ligand's lifetime under gamma irradiation by over 30%, a phenomenon known as a radioprotective effect. nih.gov This increased stability is highly beneficial for the longevity of the solvent in reprocessing applications. Conversely, complexation with other metal ions, such as rhenium (as a surrogate for technetium), has been observed to modestly decrease the radiolytic stability of some amides. nih.gov These findings are consistent with observations for N,N,N′,N′-tetraoctyl diglycolamide (TODGA), where the presence of complexed metal ions alters the radiolytic behavior compared to the uncomplexed molecule. acs.orgosti.gov

Strategies for Enhancing Robustness and Longevity of this compound in Reprocessing Environments

Due to the lack of specific studies on this compound, this section outlines general strategies that have been explored for other amide-based extractants to enhance their stability in reprocessing environments. The applicability and effectiveness of these strategies for this compound would require dedicated experimental investigation.

Molecular Modification:

One of the primary strategies to enhance the stability of extractants is through structural modification. For other malonamides, research has focused on altering the alkyl chains or the central part of the molecule to improve resistance to radiolytic and hydrolytic attack. bldpharm.com For instance, introducing branching on the alkyl chains has been studied in other N,N-dialkyl amides to assess its effect on degradation product formation. rsc.org The isobutyl groups in this compound already represent a form of branching, though its specific impact on stability compared to other alkyl groups is not documented.

Solvent System Optimization:

The choice of diluent in the organic phase can influence the stability of the extractant. The diluent can affect the distribution of the extractant and its degradation products between the organic and aqueous phases. While dodecane (B42187) is a common diluent used in stability studies of other amides, the optimal diluent for a system based on this compound would need to be determined experimentally. d-nb.infoinl.gov

Use of Stabilizers:

The addition of stabilizing agents to the solvent system is another potential approach. These agents could act as sacrificial molecules, reacting with the damaging radicals produced during radiolysis before they can attack the primary extractant. The effectiveness of various stabilizers would need to be tested specifically with this compound under relevant conditions.

Process Control and Management:

Strategies to manage the accumulation of degradation products are crucial for maintaining the performance of the extraction system. This can include periodic washing of the solvent with alkaline solutions to remove acidic degradation products, a technique that has proven effective for other malonamides. bldpharm.com The development of such washing procedures for a this compound-based system would necessitate an understanding of its specific degradation products and their chemical properties.

In the absence of direct research, the following table provides a hypothetical framework for the kind of data that would be necessary to evaluate the stability of this compound.

Table 1: Hypothetical Data for Radiolytic and Hydrolytic Stability of this compound

ParameterConditionHypothetical Result
Radiolytic Degradation
Absorbed Dose (kGy)100% Degradation
500% Degradation
1000% Degradation
Major Degradation ProductsGamma IrradiationTo be determined
Hydrolytic Degradation
Nitric Acid Concentration (M)1% Degradation
3% Degradation
5% Degradation
Temperature (°C)25% Degradation
50% Degradation
Major Degradation ProductsAcid HydrolysisTo be determined

Computational and Theoretical Investigations of N,n,n ,n Tetraisobutyl Malonamide

Density Functional Theory (DFT) Applications in N,N,N',N'-Tetraisobutyl-malonamide Research

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the properties of malonamides and their complexes.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, this also involves conformational analysis to identify different low-energy arrangements (conformers) of the atoms.

DFT calculations are used to explore the potential energy surface of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles are systematically varied to find the geometry with the lowest electronic energy. For malonamides, a critical aspect is the relative orientation of the two carbonyl (C=O) groups, which can adopt different conformations, often described as cis or trans arrangements relative to each other. The steric bulk of the isobutyl groups significantly influences the preferred conformation, affecting how the molecule can interact and chelate with other species, such as metal ions. Studies on related molecules show that DFT methods can accurately predict these conformational preferences.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity. DFT is employed to calculate several key electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It maps regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. In this compound, the MEP would show negative potential (electron-rich regions) around the carbonyl oxygen atoms, identifying them as the primary sites for electrophilic attack and coordination with positive metal ions. Positive potential would be found around the hydrogen atoms. dergipark.org.tr

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors Calculated via DFT. (Note: Values are illustrative for a generic malonamide (B141969) structure as specific data for the tetraisobutyl derivative is not available).
ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.85Energy of the outermost electron orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.95Energy of the first empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE5.90Indicates chemical reactivity and kinetic stability. researchgate.net
Chemical Hardnessη2.95Measures resistance to change in electron distribution.
Electronegativityχ3.90Measures the power of an atom or group to attract electrons. irjweb.com

Calculation of Complexation Energies and Binding Interactions

A primary application of this compound is in the selective extraction of metal ions. DFT calculations are invaluable for quantifying the strength and nature of the interaction between the malonamide ligand and various metal cations.

The complexation energy is calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and ligand. A more negative complexation energy indicates a more stable complex. These calculations can be performed for different stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratios) and in different coordination modes to determine the most favorable binding configuration. Studies on the complexation of lanthanides with the related N,N,N',N'-tetramethylmalonamide (TMMA) show how DFT can elucidate trends in binding across a series of metals. researchgate.netosti.gov Such calculations help explain the selectivity of these extractants for certain ions over others. dergipark.org.tr

Prediction of Spectroscopic Signatures and Vibrational Properties

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for this compound and its metal complexes, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, or isobutyl group vibrations. jmaterenvironsci.comsphinxsai.com

This predictive capability is particularly useful for studying complexation. When the malonamide binds to a metal ion, the vibrational frequency of the carbonyl (C=O) group typically shifts to a lower wavenumber (a redshift). The magnitude of this shift, which can be predicted by DFT, provides insight into the strength of the metal-oxygen bond. researchgate.netosti.govnih.gov Comparing calculated spectra with experimental results serves as a powerful validation of the computed structures of these complexes. researchgate.net

Molecular Dynamics Simulations of this compound Systems

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations are essential for understanding its behavior in the liquid phase, particularly in the context of solvent extraction. Key applications include:

Aggregation and Self-Assembly: In organic solvents used for extraction, malonamide molecules can self-associate to form aggregates or reverse micelles. researchgate.net MD simulations can characterize the size, shape, and stability of these aggregates and determine how they are influenced by factors like solvent type, water content, and temperature. nih.govacs.orgacs.org

Interfacial Behavior: Liquid-liquid extraction occurs at the interface between an aqueous and an organic phase. MD simulations can model this interface, showing how malonamide molecules orient themselves and how metal complexes are transported from the aqueous to the organic phase.

Solvation and Complex Dynamics: MD provides a detailed picture of the solvation shell around the malonamide and its metal complexes, revealing how solvent molecules interact with the ligand and influence complex stability and conformation.

Advanced Ab Initio Calculations for Mechanistic Insights

While DFT is a powerful workhorse, more computationally intensive ab initio (from first principles) methods can provide even higher accuracy for specific problems. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to benchmark DFT results or to study complex reaction mechanisms where high accuracy is paramount. nih.gov

For this compound, advanced ab initio calculations could be used to:

Correlation Between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry lies in its ability to predict molecular properties that can be validated by experimental measurements. This correlation is essential for establishing the accuracy and predictive power of the theoretical models employed. For this compound, as with other molecules, this process involves comparing data from computational methods, such as Density Functional Theory (DFT), with results from experimental techniques.

Detailed research correlating theoretical predictions with experimental observations specifically for this compound is not extensively available in the public domain. However, the principles of such correlative studies are well-established within the broader family of malonamides and related compounds. These studies typically focus on vibrational frequencies and geometric parameters.

Vibrational Spectroscopy: A Comparative Analysis

A primary method for correlating theoretical and experimental data is through vibrational analysis. Theoretical vibrational frequencies are calculated using methods like DFT and are then compared to experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. For analogous compounds such as N,N,N',N'-tetramethylmalonamide (TMMA), DFT frequency calculations have been instrumental in assigning vibrational bands observed in IR and Raman spectra, particularly for the characteristic C=O stretching modes (amide I region). osti.govresearchgate.net

For this compound, a similar comparative analysis would be crucial. The calculated vibrational spectrum would predict the frequencies and intensities of various vibrational modes, including C-H stretching, C=O stretching, and C-N stretching. These theoretical predictions would then be compared against the experimentally recorded FTIR and Raman spectra. A strong correlation between the calculated and observed spectra would validate the computational model and allow for a detailed assignment of the experimental vibrational bands.

Below is an illustrative table outlining how such a comparison would be presented for the characteristic amide I band.

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT)Experimental Frequency (cm⁻¹) (FTIR/Raman)Deviation (%)
Amide I (C=O symmetric stretch)Data not availableData not availableData not available
Amide I (C=O asymmetric stretch)Data not availableData not availableData not available

Structural Parameters: Theoretical vs. Experimental

Another significant area for correlation is the comparison of molecular geometry. Computational methods can provide optimized molecular structures with predicted bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, typically obtained from single-crystal X-ray diffraction.

In the case of this compound, theoretical calculations would yield a three-dimensional model of the molecule in its lowest energy conformation. This would include specific values for the lengths of the C=O and C-N bonds, as well as the bond angles around the central methylene (B1212753) carbon and the nitrogen atoms. Experimental determination of the crystal structure would provide the corresponding empirical values. The level of agreement between the theoretical and experimental geometries serves as a key indicator of the accuracy of the chosen computational method and basis set.

The following table illustrates how a comparison of key geometric parameters would be structured.

Geometric ParameterCalculated Value (e.g., B3LYP/6-31G*)Experimental Value (X-ray Crystallography)
C=O bond length (Å)Data not availableData not available
C-N bond length (Å)Data not availableData not available
O=C-C angle (°)Data not availableData not available
C-N-C angle (°)Data not availableData not available

The correlation between theoretical predictions and experimental observations is fundamental to advancing the understanding of the chemical and physical properties of this compound. While specific studies on this compound are not readily found, the methodologies applied to similar molecules demonstrate a robust framework for such validation. Future research combining computational modeling and experimental work is necessary to fully elucidate the structural and vibrational properties of this compound.

Advanced Analytical and Spectroscopic Characterization of N,n,n ,n Tetraisobutyl Malonamide and Its Metal Complexes

Spectroscopic Techniques for Structural Elucidation of N,N,N',N'-Tetraisobutyl-malonamide Complexes

Spectroscopic methods are indispensable for detailing the coordination environment of metal complexes. These techniques provide insights into bond vibrations, electronic transitions, and the nuclear spin environment, which collectively define the structure and stability of the complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and the solid state. nih.gov For this compound and its metal complexes, various NMR experiments provide complementary information.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the identity and purity of the free ligand. ruc.dkrsc.org The ¹H NMR spectrum reveals the distinct proton environments within the isobutyl groups and the central methylene (B1212753) bridge. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts (typically downfield for protons near the coordination site) indicate ligand binding. rsc.org ¹³C NMR provides information about the carbon framework. ruc.dk The carbonyl carbon is particularly sensitive to the coordination environment, and its chemical shift can provide evidence of metal-ligand interaction.

¹H Environment Expected Chemical Shift (ppm) ¹³C Environment Expected Chemical Shift (ppm)
-CH₂- (malonyl)~3.0 - 3.5C=O (carbonyl)~165 - 175
N-CH₂- (isobutyl)~2.8 - 3.2-CH₂- (malonyl)~40 - 50
-CH- (isobutyl)~1.8 - 2.2N-CH₂- (isobutyl)~55 - 65
-CH₃ (isobutyl)~0.8 - 1.0-CH- (isobutyl)~25 - 30
-CH₃ (isobutyl)~18 - 22
An illustrative table of expected NMR chemical shift ranges for this compound based on standard functional group values.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity within the molecule. wikipedia.orgyoutube.com A COSY spectrum would show correlations between adjacent protons within the isobutyl groups, confirming their structure. wikipedia.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. wikipedia.orgyoutube.com For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular framework. nih.gov

Solid-State NMR (SSNMR): While solution NMR provides data on molecules in their dynamic state, SSNMR offers insights into the structure of materials in the solid phase. nih.govnih.gov This is particularly valuable for studying coordination polymers or crystalline complexes that may be insoluble. SSNMR can determine the number of non-equivalent molecules in a crystal's asymmetric unit and probe intermolecular interactions. nih.gov For paramagnetic metal complexes, SSNMR can provide structural information, as chemical shifts are dominated by proximity to the paramagnetic center. rsc.org

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying functional groups and probing the effects of metal coordination on ligand bonds. biointerfaceresearch.comnih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) (Free Ligand) Change Upon Complexation
Amide I (C=O stretch)~1640 - 1660Redshift (decrease)
C-N Stretch~1400 - 1450Shift (increase or decrease)
CHx Stretch (isobutyl)~2870 - 2960Minor shifts
Illustrative table of key vibrational modes for a malonamide (B141969) ligand and typical shifts upon metal coordination, based on data from analogous systems. researchgate.netchemrxiv.org

Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS): SERS and TERS are highly sensitive techniques that can provide enormous signal enhancement for molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold). spectroscopyonline.comnih.gov These methods could be used to study the interaction of this compound with metal surfaces or nanoparticles at very low concentrations. spectroscopyonline.com TERS, which combines Raman spectroscopy with scanning probe microscopy, offers the potential for chemical imaging at the nanoscale, allowing for the visualization of the distribution of the ligand or its complexes on a surface with high spatial resolution. spectroscopyonline.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule or complex. longdom.org While the this compound ligand itself has limited absorption in the visible region, its metal complexes can exhibit characteristic absorption bands. For transition metal complexes, these bands often correspond to d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the ligand. For lanthanide and actinide complexes, the sharp, narrow bands observed are due to f-f transitions. The position and intensity of these bands can be influenced by the "nephelauxetic effect," which describes the decrease in inter-electron repulsion upon complexation and provides information on the degree of covalency in the metal-ligand bond. UV-Vis spectrophotometry can also be used in titrations to determine the stoichiometry of the formed complexes in solution. nih.gov

X-ray spectroscopy techniques provide element-specific information about the local atomic and electronic structure.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the local coordination environment around a specific metal atom in a complex, even in non-crystalline samples. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom. The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms in the first few coordination shells. nih.gov For example, EXAFS could be used to directly measure the metal-oxygen bond lengths and coordination numbers in lanthanide or actinide complexes with this compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. For solid samples of this compound complexes, XPS can confirm the presence of all expected elements (C, H, N, O, and the metal) and provide valuable information on their oxidation states. This can help confirm the trivalent state of a complexed lanthanide ion, for example.

TRLFS is an exceptionally sensitive spectroscopic method for studying the coordination chemistry of fluorescent metal ions, particularly certain lanthanides (like Eu³⁺ and Tb³⁺) and actinides (like Cm³⁺ and UO₂²⁺). hzdr.denih.gov The technique can be used to speciate metal complexes at environmentally relevant, trace concentrations. nih.govresearchgate.net By analyzing the emission spectrum and, crucially, the fluorescence decay lifetime, TRLFS can provide detailed information about the metal's first coordination sphere. hzdr.de The number of water molecules directly coordinated to a fluorescent metal ion like Eu(III) or Cm(III) can be determined, as the O-H oscillators of water provide an efficient non-radiative decay pathway that shortens the fluorescence lifetime. When water molecules are displaced by the this compound ligand, the lifetime increases, allowing for a precise determination of the number of coordinated ligand and water molecules. nih.govrsc.org

Eu(III) Complex Fluorescence Lifetime (µs) Calculated Inner-Sphere Water Molecules (q)
Eu³⁺(aq)~110~9
[Eu(TIBMA)(H₂O)ₓ]³⁺> 110< 9
[Eu(TIBMA)₂(H₂O)y]³⁺>> 110<< 9
An illustrative table demonstrating how TRLFS lifetime data can be used to probe the coordination sphere of a Europium(III) complex with this compound (TIBMA). The value of 'q' decreases as ligands displace water.

Mass Spectrometry for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. nih.gov

For this compound and its metal complexes, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful. ESI-MS can transfer intact complex ions from solution into the gas phase, allowing for the direct determination of their molecular weight and thus confirming their stoichiometry (e.g., 1:1, 1:2, or 1:3 metal:ligand ratios).

Furthermore, MS is a powerful tool for studying the stability and degradation pathways of the ligand. In combination with a separation technique like liquid chromatography (LC-MS), it can be used to identify products that may form over time, for instance, through the hydrolysis of the amide bonds. nih.gov By employing tandem mass spectrometry (MS/MS), precursor ions of potential degradants can be isolated and fragmented. The resulting fragmentation patterns provide structural information that is crucial for identifying the unknown compounds, which could include N,N'-diisobutyl-malonamide or isobutylamine. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound, GC/MS is primarily utilized for purity assessment and the identification of potential degradation products arising from synthesis or exposure to process conditions like strong acids and radiation.

Research Findings: The analysis of tetraalkylmalonamides by GC/MS requires careful optimization of instrumental parameters to prevent on-column thermal degradation, a phenomenon observed for many thermally labile molecules. nih.govsi.edu While specific studies on this compound are not prevalent in the cited literature, the general methodology involves injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the analyte from impurities based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

A typical GC-MS method for a similar organic compound might involve a capillary column like a DB-1 or DB-5, a programmed oven temperature ramp (e.g., from 60°C to 300°C), and electron ionization (EI) at 70 eV. researchgate.net The resulting mass spectrum of the parent compound would be characterized by a molecular ion peak and specific fragmentation patterns that can be used for structural confirmation. For instance, in the analysis of related compounds, fragmentation often occurs at the amide linkages or around the central carbon of the malonamide backbone.

Thermal degradation during analysis can lead to the appearance of additional peaks in the chromatogram. nih.govsi.edu For malonamides, potential degradation products could include smaller amide fragments or products of isobutyl group rearrangement. Identifying these degradation products is critical for understanding the stability of the extractant under operational conditions.

Table 1: Hypothetical GC/MS Parameters for this compound Analysis

ParameterValue
GC System Agilent 8890 GC or similar
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C (Optimized to minimize degradation)
Injection Mode Splitless
Carrier Gas Helium, 1 mL/min constant flow
Oven Program 60 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min
MS System Agilent 5977B MSD or similar
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 40-650 m/z

This table presents a set of typical starting parameters for the GC/MS analysis of a high-molecular-weight organic compound like this compound. Actual conditions would require optimization.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) is an indispensable tool for the analysis of non-volatile compounds and metal complexes in solution. It combines the high separation efficiency of UPLC, which uses smaller column particles to achieve faster and more resolute separations, with the precise mass determination capabilities of HRMS. This is particularly useful for characterizing this compound and its metal complexes, which may not be amenable to GC analysis.

Research Findings: UPLC-HRMS allows for the accurate mass measurement of the intact parent ligand and its metal complexes, enabling the confirmation of molecular formulas and the identification of species in solution. nih.govnih.gov For metal complex analysis, a sample solution is injected into the UPLC system and separated on a reversed-phase column. The eluent is then introduced into the HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), which preserves the intact complex during its transition to the gas phase. nih.gov

The high resolution of the mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) allows for the differentiation between ions with very similar nominal masses. This capability is crucial for confirming the stoichiometry of metal-ligand complexes, such as [M(L)n(NO₃)ₓ]ʸ⁺, and for identifying products of hydrolysis or degradation in solution with high confidence. The analysis of isotopic patterns, especially for lanthanides and actinides which have unique isotopic signatures, further aids in the positive identification of the complexes. rsc.org

Table 2: General UPLC-HRMS Parameters for Analysis of this compound and its Metal Complexes

ParameterValue
UPLC System Waters ACQUITY UPLC or similar
Column C18 reversed-phase, e.g., HSS T3, 1.8 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of complexes and free ligand
HRMS System Thermo Scientific Orbitrap or Agilent Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Range 150-2000 m/z
Resolution > 60,000 FWHM

This table outlines a general UPLC-HRMS method. Specific parameters, especially the gradient, would be tailored to the specific metal complexes under investigation.

X-ray Diffraction Studies for Solid-State Structure Determination of this compound Complexes

Research Findings: While crystal structures for complexes of this compound itself are not available in the reviewed literature, extensive studies on the closely related N,N,N',N'-tetramethylmalonamide (TMMA) provide significant insight. These studies reveal that malonamides typically act as bidentate ligands, coordinating to metal ions through the two carbonyl oxygen atoms.

Structural studies of lanthanide nitrate (B79036) complexes with TMMA, [Ln(TMMA)₂(NO₃)₃], show that the lanthanide ion is typically ten-coordinate. researchgate.net The coordination sphere is composed of four oxygen atoms from two bidentate TMMA ligands and six oxygen atoms from three bidentate nitrate anions. As one moves across the lanthanide series, the contraction of the ionic radius can lead to changes in the coordination geometry and even the stoichiometry of the isolated complexes. researchgate.net For example, with TMMA, early lanthanides (La-Sm) form trans-configured complexes, while mid-lanthanides (Eu-Tb, Er) adopt a cis-conformation. researchgate.net Similar structural motifs are observed in actinide complexes. Studies on thorium(IV) nitrate with a tetraphenyl-substituted diamide (B1670390) also show a highly coordinated metal center, with the ligand acting as a tetradentate chelator in that specific case. nih.gov These findings suggest that the isobutyl groups of this compound would primarily influence the solubility and steric properties of the complexes without altering the fundamental bidentate coordination mode of the malonamide core.

Table 3: Representative Crystallographic Data for Lanthanide-Malonamide Complexes

Compound[Nd(TMMA)₂(NO₃)₃][Pr(L)₂(NO₃)₃]
Ligand (L) N,N,N',N'-tetramethylmalonamide (TMMA)butyl-N,N´-dimethyl-N,N´-diphenyl malonamide
Formula C₁₄H₂₈N₇NdO₁₃C₄₆H₅₄N₇O₁₃Pr
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
Ln Coordination No. 1010
Ln-O (carbonyl) Å 2.434(5) - 2.449(5)2.464(5) - 2.470(5)
Ln-O (nitrate) Å 2.569(6) - 2.664(6)2.583(6) - 2.673(6)
Reference researchgate.net researchgate.net

This table presents data for related malonamide complexes to illustrate typical structural parameters. The data highlights the consistent 10-coordination of the lanthanide ion.

Electrochemical and Radiometric Methods for Distribution Ratio Measurements in Extraction Studies

In the context of solvent extraction, the distribution ratio (D) is a key parameter that quantifies the efficiency of an extractant in transferring a metal ion from an aqueous phase to an organic phase. Electrochemical and radiometric methods are commonly employed for the precise measurement of metal ion concentrations in each phase, from which the distribution ratio is calculated (D = [Metal]org / [Metal]aq).

Research Findings: Radiometric methods are highly sensitive and specific for determining the concentration of radioactive isotopes, such as those of uranium, plutonium, and americium. In a typical experiment, an aqueous solution containing a known concentration of a radioactive metal isotope (e.g., ²⁴¹Am or ²³³U) is contacted with an organic phase containing this compound dissolved in a suitable diluent. After equilibration and phase separation, aliquots are taken from both the aqueous and organic phases. The radioactivity in each aliquot is measured using techniques like gamma spectroscopy or liquid scintillation counting. The concentration of the metal in each phase is directly proportional to the measured activity, allowing for the calculation of the distribution ratio.

Electrochemical techniques can also be applied, particularly for non-radioactive or weakly radioactive elements like uranium. nih.gov For instance, after a solvent extraction experiment, the uranium concentration in the aqueous phase can be determined using methods like adsorptive stripping voltammetry. Alternatively, the uranium can be stripped from the organic phase into a clean aqueous solution, where its concentration can be measured by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), which provide very low detection limits. The distribution ratio is then calculated from the initial and final aqueous concentrations or by direct measurement of both phases. Studies on related amide extractants show that distribution ratios are highly dependent on factors such as the nitric acid concentration, extractant concentration, and temperature. nih.gov

Table 4: Methods for Distribution Ratio (D) Measurement

MethodPrincipleApplicationKey Advantages
Radiometry Measures radioactive decay of a specific isotope.Actinides (U, Pu, Am), Lanthanides (Eu-152)High sensitivity, high specificity, direct measurement in both phases.
ICP-OES/MS Measures atomic emission or mass of the element.Uranium, LanthanidesExcellent sensitivity, multi-element capability.
UV-Vis Spect. Measures light absorbance of a colored metal complex.Transition metals, Lanthanides (with chromophore)Simple, cost-effective.
Voltammetry Measures current response to an applied voltage.Electrochemically active metals (e.g., U)Good sensitivity, provides speciation information.

Thermodynamic and Kinetic Aspects of Metal Complexation by N,n,n ,n Tetraisobutyl Malonamide

Determination of Thermodynamic Stability Constants (Formation Constants)

The thermodynamic stability of a metal complex with N,N,N',N'-Tetraisobutyl-malonamide is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. This stability is quantified by the stability constant (K), often expressed in its logarithmic form (log K).

Stepwise and Overall Stability Constants

The formation of a metal complex with a bidentate ligand like this compound, which can donate electrons from its two carbonyl oxygen atoms, occurs in a stepwise manner. For a generic metal ion M, the process can be represented as:

M + L ⇌ ML (governed by the stepwise stability constant, K₁)

ML + L ⇌ ML₂ (governed by the stepwise stability constant, K₂)

Impact of Metal Ion Charge, Size, and Electronegativity on Stability

The stability of complexes formed with this compound is significantly influenced by the properties of the metal ion:

Charge: Generally, for a given metal ion size, a higher positive charge leads to a more stable complex due to stronger electrostatic attraction with the electron-donating oxygen atoms of the malonamide (B141969).

Size (Ionic Radius): For metal ions with the same charge, stability typically increases as the ionic radius decreases. This is attributed to a higher charge density, which allows for a closer and stronger interaction with the ligand.

Electronegativity: A higher electronegativity of the metal ion generally results in a more stable complex, as it indicates a greater ability to attract the electrons from the ligand.

Studies on related N,N,N',N'-tetraalkylmalonamides, such as N,N,N',N'-tetramethylmalonamide (TMMA), with lanthanide ions demonstrate these trends. chemrxiv.orgresearchgate.net Across the lanthanide series, as the ionic radius decreases (the "lanthanide contraction"), the stability of the complexes is expected to increase.

Ligand Structural Effects on Thermodynamic Stability of this compound Complexes

The structure of this compound itself plays a critical role in the stability of its metal complexes. The bulky isobutyl groups attached to the nitrogen atoms introduce steric hindrance, which can affect the coordination geometry and, consequently, the stability of the complex. shodhsagar.com While these bulky groups might slightly decrease the stability compared to less hindered analogues like TMMA due to steric repulsion, they also enhance the lipophilicity of the complex, a crucial property for applications in solvent extraction.

The flexibility of the malonamide backbone allows it to form a stable six-membered chelate ring with the metal ion. The size of this chelate ring is generally favorable for complex formation. shodhsagar.com

Kinetic Studies of this compound Complex Formation and Dissociation

Kinetic studies focus on the rates at which metal complexes with this compound form and dissociate, providing insights into the reactivity of these complexes.

Reaction Rates and Activation Energies

The dissociation of the complex is the reverse process, and its rate is a measure of the complex's kinetic stability.

Factors Influencing Lability and Inertness of this compound Metal Complexes

The terms lability and inertness describe the kinetic stability of a complex. A labile complex undergoes rapid ligand exchange, while an inert complex exchanges ligands slowly. libretexts.org

Several factors determine the lability of this compound metal complexes:

Metal Ion: The electronic configuration of the metal ion is a primary determinant. For instance, complexes of d¹⁰ metal ions are generally labile. libretexts.org Lanthanide ions, being f-block elements, also typically form labile complexes. libretexts.org

Ligand Field Stabilization Energy (LFSE): For transition metals, a higher LFSE generally correlates with greater inertness.

Steric Hindrance: The bulky isobutyl groups on the this compound ligand can influence the rate of ligand exchange. This steric bulk might hinder the approach of an incoming ligand, thus slowing down the substitution reaction and increasing the kinetic inertness of the complex to some extent.

Temperature-Dependent Studies and Enthalpy of Extraction Reactions

The effect of temperature on the extraction of metal ions by N,N,N',N'-tetraalkylmalonamides provides crucial information about the thermodynamics of the complexation reaction. The change in the distribution coefficient of a metal ion with temperature can be used to determine the enthalpy change (ΔH) of the extraction process, a key indicator of whether the reaction is exothermic or endothermic.

Studies on N,N,N',N'-tetraoctyl diglycolamide (TODGA), a related extractant, have shown that the extraction of trivalent actinides like Americium(III) and hexavalent actinides like Uranium(VI) is an enthalpy-driven process. iaea.org This means the reaction is exothermic, releasing heat, and lower temperatures favor the extraction. Conversely, the entropy change (ΔS) for these extractions is often negative, indicating a decrease in disorder, which counteracts the favorable enthalpy change. iaea.org For the extraction of tetravalent actinides such as Plutonium(IV) with TODGA, both enthalpy and entropy changes are favorable, leading to a strongly favored extraction process. iaea.org

The general relationship between the distribution coefficient (Kd), temperature (T), enthalpy change (ΔH), and entropy change (ΔS) is given by the van't Hoff equation:

ln(Kd) = - (ΔH / RT) + (ΔS / R)

where R is the ideal gas constant. A plot of ln(Kd) versus 1/T yields a straight line with a slope of -ΔH/R, from which the enthalpy of the reaction can be calculated.

Table 1: Enthalpy of Extraction (ΔH) for Selected Actinides with N,N,N',N'-tetraoctyl diglycolamide (TODGA) in n-dodecane

Metal IonEnthalpy of Extraction (ΔH) in kJ/molExtraction Process
Americium(III)NegativeEnthalpy driven
Uranium(VI)NegativeEnthalpy driven
Plutonium(IV)NegativeEnthalpy and Entropy driven

This data is based on studies with TODGA as an analogue for this compound. iaea.org

These findings suggest that for the extraction of certain metal ions with malonamide-based ligands, operating at lower temperatures can enhance the efficiency of the separation. The exothermic nature of the extraction is generally attributed to the strong covalent interactions formed between the metal ion and the oxygen donor atoms of the malonamide. mdpi.com

Comparative Analysis of Thermodynamic and Kinetic Stability Profiles

The stability of a metal complex is described by two key aspects: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (or formation constant, Kf). Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions and is described in terms of lability or inertness.

For N,N,N',N'-tetraalkylmalonamides, the thermodynamic stability of the metal complexes is influenced by several factors, including the nature of the metal ion (charge, size), the solvent system, and the structure of the ligand itself. Generally, stronger interactions between the metal ion and the ligand lead to greater thermodynamic stability. researchgate.net For instance, the stability of complexes with trivalent lanthanides tends to decrease across the series due to the decreasing ionic radius (lanthanide contraction), which can lead to increased steric hindrance around the smaller metal cations. researchgate.net

Kinetic stability is equally important, especially in separation processes where rapid complexation and decomplexation are desired. Complexes that are thermodynamically stable but kinetically labile can readily exchange ligands, which might be undesirable if selective extraction is the goal. Conversely, kinetically inert complexes, which exchange ligands slowly, can be very robust. The kinetic lability of a complex is influenced by factors such as the electronic configuration of the metal ion and the geometry of the complex.

When comparing different N,N,N',N'-tetraalkylmalonamides, the length and branching of the alkyl chains can influence both thermodynamic and kinetic properties. While the electronic effects of different alkyl groups (like isobutyl vs. octyl) on the donor oxygen atoms are relatively minor, steric effects can play a a more significant role. Bulky alkyl groups can influence the coordination geometry and potentially lead to weaker metal-ligand bonds, thereby affecting thermodynamic stability. They can also hinder the approach of other ligands, which would impact the kinetic lability of the complex.

In comparison to other classes of extractants, such as phosphine (B1218219) oxides (e.g., CMPO), malonamides like N,N,N',N'-dimethyl dibutyl tetradecyl malonamide (DMDBTDMA) have been studied for actinide partitioning. Thermodynamic data shows that the extraction processes with these ligands can have different driving forces. For example, while the extraction of Am(III) and U(VI) by TODGA is enthalpy-driven, the specific thermodynamic parameters can vary significantly between different extractants and metal ions. iaea.org

Table 2: Comparative Stability Aspects

Ligand FamilyTypical Thermodynamic StabilityTypical Kinetic BehaviorKey Influencing Factors
N,N,N',N'-Tetraalkylmalonamides Moderate to HighGenerally LabileMetal ion charge and size, steric hindrance from alkyl groups
Diglycolamides (e.g., TODGA) HighGenerally LabileStronger coordination, less steric hindrance compared to some malonamides
Phosphine Oxides (e.g., CMPO) HighVariesStrong P=O donor group, can form very stable complexes

This table provides a generalized comparison based on available literature for these classes of compounds.

Future Research Directions and Perspectives on N,n,n ,n Tetraisobutyl Malonamide

Development of Novel N,N,N',N'-Tetraisobutyl-malonamide Analogues with Enhanced Performance and Selectivity

The synthesis and evaluation of new malonamide (B141969) derivatives are central to advancing solvent extraction technologies. nih.govresearchgate.net Research in this area is driven by the need for extractants with improved efficiency and selectivity for specific radionuclides. The performance of malonamides is influenced by the nature of the alkyl or aryl groups attached to the nitrogen atoms. For instance, straight-chain alkyl substituted diamides like tetra-butyl-malonamide (TBMA) have been shown to extract uranium(VI) and plutonium(IV) more efficiently than their sterically hindered branched-chain counterparts like TIBMA, although TIBMA may offer better selectivity in some cases. tandfonline.com

Future work will likely focus on synthesizing novel malonamide analogues with tailored properties. This includes modifying the alkyl chains to enhance solubility in specific diluents, improve resistance to radiolysis and hydrolysis, and increase the selectivity for minor actinides over lanthanides. The development of fluorinated malonamides represents one such innovative approach, where the synthesis of these molecules required a modification of the general synthetic route commonly employed for their hydrogenated counterparts. researchgate.net

Table 1: Comparison of Extraction Efficiency for Selected Malonamide Analogues

AnalogueTarget IonsKey Finding
Tetra-butyl-malonamide (TBMA)U(VI), Pu(IV)Higher extraction efficiency compared to TIBMA. tandfonline.com
Fluorinated Malonamidesf-ElementsExtraction ability is highly sensitive to the nitrogen atom substitution pattern. researchgate.net
N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA)Actinides, LanthanidesHigh uptake for various metal ions from nitric acid solutions. researchgate.net

This table is for illustrative purposes and synthesizes findings from multiple sources.

Integration of this compound into Advanced Nuclear Fuel Cycle Technologies (e.g., Gen IV Reactors)

Generation IV (Gen IV) nuclear reactors are being developed to improve sustainability, safety, reliability, and economics. world-nuclear.orggen-4.org Several Gen IV designs, such as the Sodium-Cooled Fast Reactor (SFR) and the Gas-Cooled Fast Reactor (GFR), feature a closed fuel cycle to manage and minimize nuclear waste. gen-4.orgwikipedia.org This involves reprocessing spent nuclear fuel to recover and recycle valuable actinides.

Malonamides, including TIBMA, are key components of advanced solvent extraction processes like DIAMEX (Diamide Extraction), which is designed to separate trivalent actinides (Am, Cm) from lanthanides in high-level liquid waste. researchgate.net The integration of TIBMA-based extraction systems into the back-end of the Gen IV fuel cycle is a critical area of research. This will require demonstrating the long-term performance and stability of the solvent system under industrial-scale operating conditions. Future research will need to address challenges such as the impact of radiation on the solvent's integrity and the development of efficient stripping and recycling procedures for the loaded organic phase.

The development of advanced nuclear fuel cycles is crucial for the sustainability of nuclear energy, and TIBMA is expected to play a significant role in these future technologies. nnl.co.ukclearpath.orgwhiterose.ac.uk

Green Chemistry Approaches and Sustainable Solvent Systems for this compound Extraction

The principles of green chemistry are increasingly being applied to solvent extraction processes to minimize environmental impact. nih.govmdpi.com This involves reducing the use of hazardous organic solvents and developing more sustainable alternatives. nih.gov Research in this area for TIBMA-based systems is focused on several key aspects:

Biodegradable Diluents: Replacing traditional hydrocarbon diluents like kerosene (B1165875) with environmentally friendly alternatives is a primary goal. Recent studies have explored the use of biodiesels, such as hydrogenated vegetable oil (HVO100), as a sustainable diluent for malonamide extractants in the extraction of metals like gold. slu.seresearchgate.net This approach could be adapted for nuclear applications, reducing the carbon footprint of the reprocessing cycle.

Ionic Liquids and Deep Eutectic Solvents: These novel solvent systems offer potential advantages such as low volatility, high thermal stability, and tunable properties. nih.gov Their application in TIBMA-based extraction could lead to more efficient and environmentally benign separation processes.

Solvent-Free and Miniaturized Techniques: While challenging for industrial-scale reprocessing, research into techniques like solid-phase microextraction and dispersive liquid-liquid microextraction can provide valuable insights into the fundamental extraction mechanisms and reduce waste generation at the laboratory scale. mdpi.commdpi.com

The development of greener extraction flowsheets is essential for the long-term sustainability and public acceptance of nuclear energy.

Addressing Long-Term Radioactive Waste Management Challenges through this compound Applications

The effective management of high-level radioactive waste is a critical challenge for the nuclear industry. researchgate.net A key strategy is partitioning and transmutation (P&T), which involves separating long-lived radiotoxic elements, such as minor actinides, from the bulk of the waste so they can be transmuted into shorter-lived or stable isotopes in advanced nuclear reactors.

Substituted malonamides, including TIBMA, are instrumental in this strategy as they can extract α-emitting actinides (III, IV, VI) from acidic radioactive solutions. iaea.orgiaea.org By separating these elements, TIBMA-based processes can significantly reduce the long-term radiotoxicity of the final waste destined for geological disposal. researchgate.net

Future research in this area will focus on:

Optimizing the separation of minor actinides from lanthanides, as lanthanides have a large neutron capture cross-section and would interfere with the transmutation process.

Investigating the long-term stability of the malonamide solvent under continuous irradiation to ensure its robustness in an industrial setting.

Developing integrated flowsheets that combine TIBMA-based extraction with other separation techniques to achieve the high levels of purity required for transmutation.

Fundamental Understanding of Structure-Activity Relationships in this compound-Based Extraction Systems

A deeper understanding of the relationship between the structure of malonamide extractants and their extraction behavior is crucial for the rational design of more efficient and selective ligands. frontiersin.orgresearchgate.net This involves studying the coordination chemistry of these molecules with metal ions. Malonamides act as bidentate ligands, coordinating to metal ions through their two carbonyl oxygen atoms. tandfonline.com

The chemical similarities between trivalent lanthanides and actinides make their separation challenging. diva-portal.orgalchemyst.co.uk Research has shown that subtle differences in the nature of the metal-ligand bond, with a slightly higher degree of covalency in the actinide complexes, can be exploited to achieve separation. researchgate.net

Future fundamental research will employ a combination of experimental techniques and computational modeling to:

Elucidate the structures of the extracted metal-malonamide complexes in the organic phase. researchgate.net

Determine the thermodynamic parameters of the extraction process to better understand the driving forces behind the separation.

Use deuterated malonamides in techniques like small-angle neutron scattering to probe the microscopic structure of the organic phase. tandfonline.com

These fundamental studies will provide the knowledge base needed to develop the next generation of highly selective extractants for advanced nuclear fuel cycles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N,N',N'-Tetraisobutyl-malonamide to achieve high yields and purity?

  • Methodological Answer : Synthesis typically involves malonic acid derivatives and isobutylamine under controlled conditions. Key steps include:

  • Using coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to activate carboxylic acid intermediates for amide bond formation .
  • Employing Schlenk techniques to exclude moisture and oxygen, which can hydrolyze intermediates or introduce impurities .
  • Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product .
    • Critical Parameter : Reaction temperature (maintained at 0–5°C during amine addition to prevent side reactions) and stoichiometric excess of isobutylamine (1.2–1.5 equivalents) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying characteristic signals:
  • δ 1.0–1.2 ppm (multiplet for isobutyl methyl groups) .
  • δ 3.2–3.5 ppm (quartet for N-CH₂ protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 357.28 for C₁₉H₃₈N₂O₂) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches at 1640–1680 cm⁻¹ and N-H stretches (if present) at 3300–3500 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; store at −20°C in amber vials to prevent thermal/photo degradation .
  • Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; use anhydrous solvents (e.g., THF, DCM) during handling .
  • Long-Term Stability : Lyophilization or storage under argon atmosphere extends shelf life (>12 months) .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent aggregation behavior of this compound?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) reveal aggregation in non-polar solvents (e.g., hexane) due to hydrophobic isobutyl groups, forming micellar structures (size: 5–20 nm) .
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy differences (ΔG ~ −15 kcal/mol in polar solvents like DMSO) driving monomer stabilization .
    • Experimental Design : Compare aggregation thresholds (critical micelle concentration, CMC) using conductivity measurements in solvents of varying polarity .

Q. How can researchers resolve contradictions in reported extraction efficiencies of this compound for metal ions?

  • Methodological Answer :

  • Contradiction Source : Variability in pH (optimal range: 4.5–6.0 for trivalent lanthanides) and competing ligands (e.g., nitrate ions) .
  • Resolution Strategy :
  • Use Job’s Plot Analysis to determine stoichiometry (e.g., 1:3 metal-ligand ratio for Eu³⁺) .
  • Quantify extraction efficiency via ICP-MS after phase separation in biphasic systems (e.g., aqueous/organic) .
    • Data Interpretation : Normalize results to account for solvent polarity effects (logP = 3.8 for this compound) .

Q. What computational methods predict the ligand-protein binding affinity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Screen against targets like serum albumin (PDB ID: 1AO6) to estimate binding energy (ΔG ~ −8.2 kcal/mol) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions between amide carbonyls and protein residues (e.g., Arg/Lys side chains) .
    • Validation : Compare with experimental SPR (Surface Plasmon Resonance) data (KD ≈ 10⁻⁶ M) .

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